molecular formula C6H5Cl2NO2S B1358209 6-Chloro-4-methylpyridine-3-sulfonyl chloride CAS No. 889944-76-7

6-Chloro-4-methylpyridine-3-sulfonyl chloride

Cat. No. B1358209
CAS RN: 889944-76-7
M. Wt: 226.08 g/mol
InChI Key: BYILBFFYTJJANW-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C .


Synthesis Analysis

The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis have been optimized .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-methylpyridine-3-sulfonyl chloride is 1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 . The molecular ions of these compounds were characterized by high stability, as the relative intensity of their mass spectral peaks was 77-100% .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .


Physical And Chemical Properties Analysis

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a molecular weight of 226.08 .

Scientific Research Applications

Synthesis and Reactivity

  • 6-Chloro-4-methylpyridine-3-sulfonyl chloride has been utilized in the synthesis of various sulfonyl derivatives and sulfonamides. For instance, its role in the preparation of phenoxyacetamide derivatives through treatment with chlorosulfonic acid has been documented. This process involved the creation of sulfonyl chlorides and their subsequent characterization as sulfonohydrazides and sulfonamides, demonstrating its versatility in organic synthesis (Cremlyn & Pannell, 1978).

Chemical Transformations

  • The compound has been central in studies focusing on chemical transformations, such as the conversion of hydrazones through condensation with carbonyl compounds. This highlights its role in facilitating complex chemical reactions and the formation of new compounds, such as the 3,5-dimethylpyrazole (Cremlyn & Pannell, 1979).

Reactivity with Nucleophiles

  • The reactivity of 6-Chloro-4-methylpyridine-3-sulfonyl chloride with different bidentate nucleophiles has been explored in studies. This includes reactions with 2-aminopyridines and 2-aminothiazoles to yield various heterocyclic compounds. These findings are significant in the context of synthesizing potential anticancer and anti-HIV agents (Jashari et al., 2007).

Applications in Heterocyclic Chemistry

  • Its use extends to the field of heterocyclic chemistry, where it is employed in the synthesis of pyridines and pyrimidines. This includes the creation of tris-sulfonyl derivatives and the exploration of lactam-lactim tautomerism, which is crucial in the development of new pharmaceuticals (Katritzky et al., 1995).

Role in Catalysis

  • The compound has been investigated for its potential as a catalyst in various chemical reactions. For instance, its use in N-Boc protection of amines showcases its efficiency and reusability as a solid acid catalyst. This application is crucial in the synthesis of complex organic molecules (Shirini et al., 2013).

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridine-3-sulfonyl chloride involves the conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides. This includes stages of amine diazotation and subsequent substitution of the diazo group in the intermediate pyridine-3-diazonium chlorides .

Safety and Hazards

The safety information for 6-Chloro-4-methylpyridine-3-sulfonyl chloride includes several hazard statements and precautionary statements. The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

Relevant Papers Several relevant papers have been retrieved for the analysis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride . These papers provide valuable information about its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions. Further analysis of these papers could provide more detailed insights into this compound.

properties

IUPAC Name

6-chloro-4-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYILBFFYTJJANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622228
Record name 6-Chloro-4-methylpyridine-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889944-76-7
Record name 6-Chloro-4-methyl-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889944-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methylpyridine-3-sulfonyl chloride
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